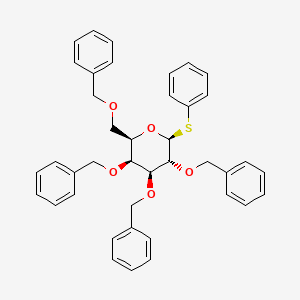

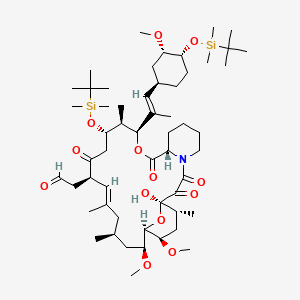

Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thymidine derivatives, such as thymidine 3'-(4-nitrophenyl phosphate), involves complex procedures that establish the foundation for understanding the synthesis of Thymidine-3',5'-di(p-nitrophenyl phosphate) disodium salt. These processes include the preparation of diastereomers and the determination of their absolute configurations through spectroscopic methods, such as NMR, which provide insights into the stereochemistry of the synthesized compounds (Mehdi & Gerlt, 1984).

Molecular Structure Analysis

The molecular structure of compounds related to Thymidine-3',5'-di(p-nitrophenyl phosphate) disodium salt, such as deoxyadenylyl-3'-methylphosphonate-5'-thymidine, has been elucidated through X-ray crystallography. These studies reveal details about torsion angles, base orientation, sugar puckering, and base pairing, contributing to a comprehensive understanding of the molecular structure of thymidine derivatives (Chacko et al., 1983).

Chemical Reactions and Properties

Research on the chemical reactions of thymidine derivatives focuses on their hydrolysis and the mechanisms involved. For instance, the hydrolysis of thymidine 5'-(4-nitrophenyl phosphate) by phosphodiesterase from snake venom has been studied, revealing insights into the stereochemical course of these reactions and the retention of configuration at phosphorus, which is crucial for understanding the chemical behavior of Thymidine-3',5'-di(p-nitrophenyl phosphate) disodium salt (Mehdi & Gerlt, 1981).

Physical Properties Analysis

The physical properties of thymidine derivatives, including Thymidine-3',5'-di(p-nitrophenyl phosphate) disodium salt, are influenced by their molecular structure. Studies involving analogs such as dithymidine phosphate derivatives containing 3'-thiothymidine provide insights into their resistance to hydrolysis and the reactivity of specific bonds, which are essential for understanding the stability and reactivity of thymidine derivatives in various conditions (Cosstick & Vyle, 1990).

Chemical Properties Analysis

The chemical properties of Thymidine-3',5'-di(p-nitrophenyl phosphate) disodium salt, including reactivity and interaction with enzymes, can be inferred from studies on related compounds. For example, the synthesis and configurational analysis of dinucleoside phosphates isotopically chiral at phosphorus provide valuable information on the stereochemical course of enzyme-catalyzed reactions, which is crucial for understanding the chemical behavior and potential applications of thymidine derivatives (Potter et al., 1983).

Applications De Recherche Scientifique

Preparation of Nucleotides and Derivatives

Research has demonstrated the utility of Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt in the preparation of nucleotides and their derivatives. For example, it has been used in the synthesis of simpler mononucleotides, including the p-nitrophenyl esters of thymidine 3'-phosphate and thymidine 5'-phosphate. These compounds serve as intermediates in the production of more complex molecules and are essential for studying nucleic acid metabolism and function (Smith & Khorana, 1963).

Enzyme-catalyzed Reactions

The compound has played a critical role in understanding the stereochemical course of enzyme-catalyzed reactions. Studies involving diastereomers of thymidine 3'-(4-nitrophenyl [17O,18O]phosphate) and thymidine 5'-(4-nitrophenyl [17O,18O]phosphate) have elucidated the absolute configurations of chiral phosphorus atoms and provided insights into the mechanism of action for enzymes like bovine pancreatic deoxyribonuclease I (Mehdi & Gerlt, 1984).

Biochemical Assays

Additionally, Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt has been utilized in the development of biochemical assays, such as those for cell viability. The related compound WST-8, which shares a functional similarity in terms of nitrophenyl phosphate derivatives, has shown higher sensitivity as a chromogenic indicator for cell viability compared to traditional tetrazolium salts. This advancement has improved the accuracy and reliability of cell viability assays and in vitro drug sensitivity tests (Tominaga et al., 1999).

Safety And Hazards

Specific safety and hazard information for Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt is not available in the resources. However, like all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing it.

Orientations Futures

The future directions of research involving Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt are not specified in the available resources. However, given its use as a substrate in enzymatic reactions, it may have potential applications in biochemical research and drug development.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized scientific literature or contact a chemical supplier.

Propriétés

IUPAC Name |

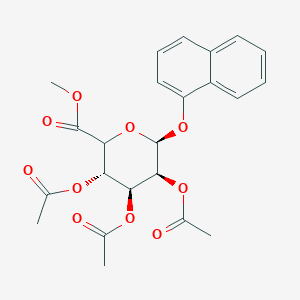

disodium;[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O15P2.2Na/c1-13-11-24(22(28)23-21(13)27)20-10-18(41-43(35,36)40-17-8-4-15(5-9-17)26(31)32)19(38-20)12-37-42(33,34)39-16-6-2-14(3-7-16)25(29)30;;/h2-9,11,18-20H,10,12H2,1H3,(H,33,34)(H,35,36)(H,23,27,28);;/q;2*+1/p-2/t18-,19+,20+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJRNERVYXCVSM-LRIMUOJLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)([O-])OC4=CC=C(C=C4)[N+](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)([O-])OC4=CC=C(C=C4)[N+](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4Na2O15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858479 | |

| Record name | Disodium 3',5'-bis-O-[(4-nitrophenoxy)phosphinato]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt | |

CAS RN |

24418-12-0 | |

| Record name | Disodium 3',5'-bis-O-[(4-nitrophenoxy)phosphinato]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

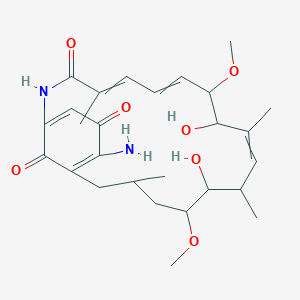

![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)

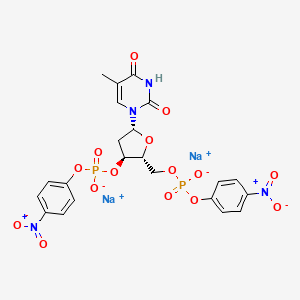

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)

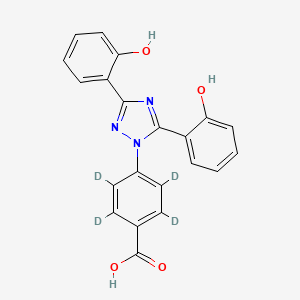

![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)